2-[(6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Descripción
This compound is a structurally complex molecule featuring three key pharmacophores:
- A 4-(4-methoxyphenyl)piperazine moiety, which is commonly associated with receptor-binding activity, particularly in neurotransmitter systems (e.g., serotonin or dopamine receptors).
- An N-(5-methyl-1,2-oxazol-3-yl)acetamide group, which may enhance solubility and modulate pharmacokinetic properties.
Its synthesis likely involves multi-step coupling reactions, as inferred from analogous compounds (e.g., ).
Propiedades
IUPAC Name |
2-[6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6/c1-16-11-22(25-33-16)24-23(29)15-32-21-14-31-19(12-20(21)28)13-26-7-9-27(10-8-26)17-3-5-18(30-2)6-4-17/h3-6,11-12,14H,7-10,13,15H2,1-2H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPIKVWXPUUMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Features and Functional Group Variations
The compound’s structural uniqueness is highlighted through comparisons with analogs:
Key Observations :
- The target compound’s 4-oxo-4H-pyran core distinguishes it from benzoxazine () or pyridazinone () analogs. This may confer distinct metabolic stability or target selectivity.
- However, the absence of the pyranone moiety in ’s compound may reduce its ability to form hydrogen bonds with enzyme active sites.
Computational Similarity and Virtual Screening (VS)
Per and , compound similarity is method-dependent:
- Tanimoto vs. Dice Coefficients: The target compound may show high similarity to piperazine-containing analogs (e.g., ) using MACCS fingerprints but lower similarity to pyridazinone derivatives () with Morgan fingerprints.
- Activity Cliffs: Structural minor variations (e.g., pyranone vs. pyridazinone) could lead to significant differences in biological activity despite high similarity scores.
Physicochemical and Pharmacokinetic Properties
- CMC Determination : Analogous to ’s quaternary ammonium compounds, the target compound’s critical micelle concentration (CMC) could influence solubility and aggregation behavior, though experimental data are lacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
